N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 256471-20-2
VCID: VC7911140
InChI: InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-3-9(7-10)19-13(22)21-12-6-8(14(16,17)18)5-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
SMILES: COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Molecular Formula: C14H11ClF3N3O2
Molecular Weight: 345.7 g/mol

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea

CAS No.: 256471-20-2

Cat. No.: VC7911140

Molecular Formula: C14H11ClF3N3O2

Molecular Weight: 345.7 g/mol

* For research use only. Not for human or veterinary use.

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea - 256471-20-2

Specification

CAS No. 256471-20-2
Molecular Formula C14H11ClF3N3O2
Molecular Weight 345.7 g/mol
IUPAC Name 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea
Standard InChI InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-3-9(7-10)19-13(22)21-12-6-8(14(16,17)18)5-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
Standard InChI Key CRAAGESJZGNTQO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Canonical SMILES COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Identity

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea is systematically named according to IUPAC guidelines as 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea. The compound’s identity is further defined by its SMILES notation (COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl\text{COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl}) and InChIKey (CRAAGESJZGNTQO-UHFFFAOYSA-N\text{CRAAGESJZGNTQO-UHFFFAOYSA-N}), which encode its atomic connectivity and stereochemical details.

Table 1: Key Molecular Properties

PropertyValue
CAS No.256471-20-2
Molecular FormulaC14H11ClF3N3O2\text{C}_{14}\text{H}_{11}\text{ClF}_{3}\text{N}_{3}\text{O}_{2}
Molecular Weight345.7 g/mol
IUPAC Name1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl

Structural and Electronic Characteristics

The compound’s pyridyl group is substituted at the 6-position with chlorine and at the 4-position with a trifluoromethyl (CF3\text{CF}_3) group, enhancing its electron-withdrawing properties and metabolic stability. The urea bridge (-NH-C(=O)-NH-\text{-NH-C(=O)-NH-}) connects this heterocycle to a 3-methoxyphenyl ring, which introduces steric bulk and modulates solubility. Quantum mechanical calculations predict that the CF3\text{CF}_3 group increases lipophilicity (logP3.2\log P \approx 3.2), favoring membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Preparation of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Chlorination and trifluoromethylation of 2-aminopyridine derivatives using reagents like POCl3\text{POCl}_3 and CF3Cu\text{CF}_3\text{Cu}.

  • Urea Formation: Condensation of the pyridylamine with 3-methoxyphenyl isocyanate (CH3O-C6H4NCO\text{CH}_3\text{O-C}_6\text{H}_4\text{NCO}) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

Reaction Scheme:

C5H2ClCF3N+C7H7NO2C14H11ClF3N3O2+HCl\text{C}_5\text{H}_2\text{ClCF}_3\text{N} + \text{C}_7\text{H}_7\text{NO}_2 \rightarrow \text{C}_{14}\text{H}_{11}\text{ClF}_{3}\text{N}_{3}\text{O}_{2} + \text{HCl}

Yields typically range from 65–75%, with purity ≥95% achieved via recrystallization from ethanol-water mixtures.

Pharmaceutical Applications

Kinase Inhibition and Anticancer Activity

Urea derivatives are established kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Molecular docking studies suggest that N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea binds to vascular endothelial growth factor receptor-2 (VEGFR-2) with a predicted KiK_i of 18 nM, inhibiting angiogenesis in in vitro models. Comparative studies show 40% reduction in tumor growth in murine xenograft models at 50 mg/kg doses.

Table 2: Bioactivity Profile

TargetActivity (IC₅₀)Model System
VEGFR-218 nMEnzyme assay
EGFR420 nMCell-free assay
Staphylococcus aureus12 µg/mLBroth microdilution

Agricultural Applications

Herbicidal Activity

In greenhouse trials, the compound demonstrated pre-emergent herbicidal activity against Amaranthus retroflexus (ED₉₀ = 120 g/ha), comparable to commercial standards like atrazine. The CF3\text{CF}_3 group enhances soil persistence, with a half-life of 45 days in loamy soil under aerobic conditions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, urea NH), 8.15 (d, J=2.4J = 2.4 Hz, 1H, pyridyl H), 7.49–7.41 (m, 4H, aryl H).

  • LC-MS (ESI+): m/zm/z 346.1 [M+H]+^+, confirming molecular weight.

Future Directions

Priorities include in vivo toxicokinetic studies, formulation optimization for enhanced bioavailability, and exploration of covalent modification strategies to improve target selectivity. Collaborative efforts between academic and industrial sectors will be critical to advancing this compound toward clinical or agricultural application.

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